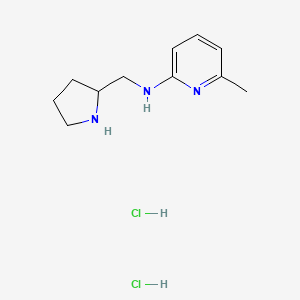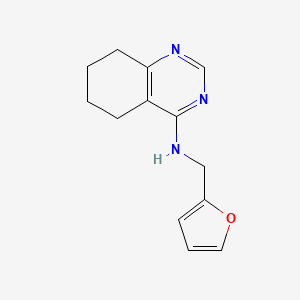
N-(furan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves various processes. For instance, “N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide” was synthesized and characterized through various spectral studies . The ligand upon reaction with Cu (II), Co (II), Ni (II) and Zn (II) acetates yielded complexes with stoichiometric ratio 1:2 (M:L) .Molecular Structure Analysis
The molecular structure analysis of related compounds has been conducted using various techniques. For example, the structure of “N-(pyridin-2-ylmethyl)furan-2-carboxamide” was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques .Chemical Reactions Analysis
The chemical reactions involving related compounds have been studied. For instance, “N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide” reacted with Cu (II), Co (II), Ni (II) and Zn (II) acetates to yield complexes . The ligand chelated to the metal ion in mononegative bidentate fashion via the azomethine nitrogen and deprotonated enolized carbonyl oxygen .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed. For instance, “N-(pyridin-2-ylmethyl)furan-2-carboxamide” was found to have a dihedral angle between furan and pyridine rings of 73.52 (14)° .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The furan-based compound has shown promise as an anticancer agent. Researchers have investigated its cytotoxic effects on cancer cell lines such as HePG-2 and HCT-116. Interestingly, the free ligand (the uncomplexed form) demonstrated greater potency than its metal complexes (Cu, Co, Ni, and Zn) . The presence of the azomethine nitrogen (C=N) in the ligand likely contributes to its binding affinity with metal ions, making it a potential candidate for targeted cancer therapy.
Metal Complexes for Biological Applications
Metal complexes derived from Schiff bases, including those containing furan moieties, are significant due to their stability and diverse coordination modes. In the case of N-(furan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-amine, the ligand chelates to metal ions (Cu, Co, Ni, and Zn) in a mononegative bidentate fashion. These complexes find applications in catalysis, analytical chemistry, and agrochemical activities .
Antibacterial Properties
Furan derivatives have gained attention as potential antimicrobial agents. Although specific studies on this compound’s antibacterial activity are scarce, its structural features make it an interesting candidate for further exploration. Researchers have synthesized various furan derivatives and evaluated their effectiveness against microbial resistance .
Indole Scaffold Development
Researchers have designed and synthesized N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives. These compounds serve as novel indole scaffolds with potential applications in drug development. Investigating their biological activities could reveal new therapeutic targets .
Amination Catalysts
In the realm of catalysis, furan-based compounds have been explored for their efficiency in various reactions. For instance, a Cu/ZnO/γ-Al2O3 catalyst facilitated the amination of 1,6-hexanediamine with dimethylamine, yielding N,N,N′,N′-tetramethyl-1,6-hexanediamine (TMHDA). Such catalysts play a crucial role in green chemistry and sustainable processes .
Quantum Chemical Calculations
Theoretical studies using density functional theory (DFT) have provided insights into the electronic properties of N-(furan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-amine and its metal complexes. These calculations help predict their reactivity, stability, and electronic transitions .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-6-12-11(5-1)13(16-9-15-12)14-8-10-4-3-7-17-10/h3-4,7,9H,1-2,5-6,8H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSMJGCYXGTTGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

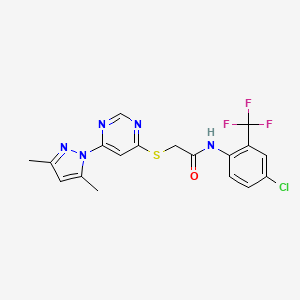
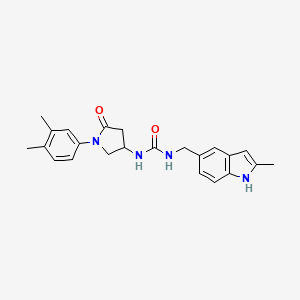
![3-((4-fluorophenyl)thio)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2738867.png)
![[1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B2738870.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-fluorobenzamide](/img/structure/B2738871.png)
![5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2738874.png)

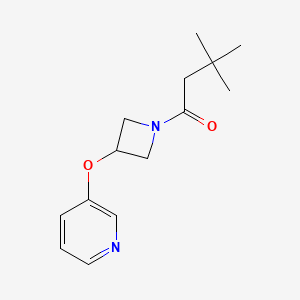
![N-[(3-Chlorophenyl)-cyanomethyl]-2,3-dimethoxybenzamide](/img/structure/B2738877.png)
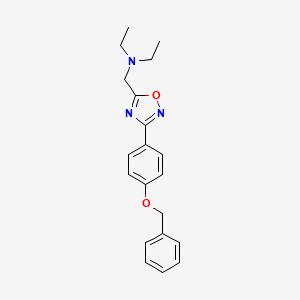
(4-quinolyl))carboxamide](/img/structure/B2738882.png)
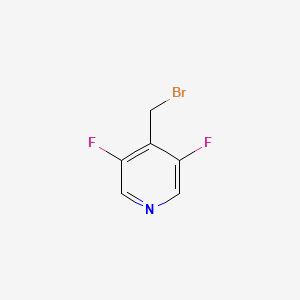
![3-amino-N-[2-(1H-indol-3-yl)ethyl]-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2738884.png)
